3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid
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Overview
Description
3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid is a synthetic organic compound characterized by the presence of a fluoro-substituted isoindolinone moiety attached to a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid typically involves the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of ortho-substituted benzamides under acidic or basic conditions.
Fluorination: Introduction of the fluoro group can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Propanoic Acid Chain: The propanoic acid chain can be introduced via alkylation reactions using appropriate alkyl halides or through the use of Grignard reagents followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to optimize reaction conditions and improve efficiency.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindolinone derivatives.
Scientific Research Applications
3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Materials Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(1-Oxoisoindolin-2-yl)propanoic acid: Lacks the fluoro group, resulting in different chemical and biological properties.
3-(6-Chloro-1-oxoisoindolin-2-yl)propanoic acid: Contains a chloro group instead of a fluoro group, which can affect its reactivity and interactions.
Uniqueness
3-(6-Fluoro-1-oxoisoindolin-2-yl)propanoic acid is unique due to the presence of the fluoro group, which can enhance its stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(5-fluoro-3-oxo-1H-isoindol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-8-2-1-7-6-13(4-3-10(14)15)11(16)9(7)5-8/h1-2,5H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFRWQUDKMMYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=O)N1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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